molecular formula C10H20ClN B13774038 4-Ethyl-5-octyn-4-amine hydrochloride CAS No. 64467-43-2

4-Ethyl-5-octyn-4-amine hydrochloride

Cat. No.: B13774038
CAS No.: 64467-43-2
M. Wt: 189.72 g/mol
InChI Key: AVTHDMMMQFCWQU-UHFFFAOYSA-N
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Description

4-Ethyl-5-octyn-4-amine hydrochloride is a chemical compound with the molecular formula C10H20ClN It is a derivative of octyn-amine, characterized by the presence of an ethyl group at the fourth position and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-octyn-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-octyne and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the addition of the ethyl group to the octyne backbone.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors may be used.

    Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-octyn-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

4-Ethyl-5-octyn-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-octyn-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Octyn-4-amine: A closely related compound with similar structural features but lacking the ethyl group.

    4-Ethyl-5-octyn-4-amine: The free amine form without the hydrochloride salt.

Uniqueness

4-Ethyl-5-octyn-4-amine hydrochloride is unique due to the presence of both the ethyl group and the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

64467-43-2

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

4-ethyloct-5-yn-4-ylazanium;chloride

InChI

InChI=1S/C10H19N.ClH/c1-4-7-9-10(11,6-3)8-5-2;/h4-6,8,11H2,1-3H3;1H

InChI Key

AVTHDMMMQFCWQU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(C#CCC)[NH3+].[Cl-]

Origin of Product

United States

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